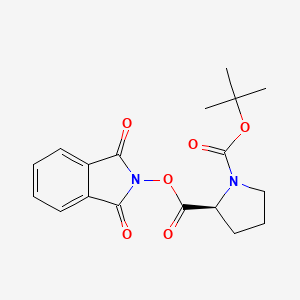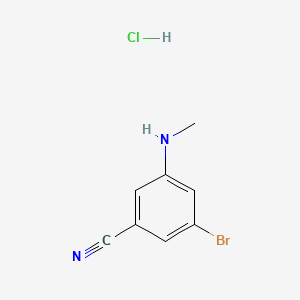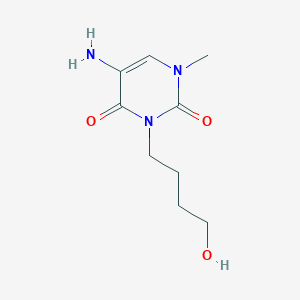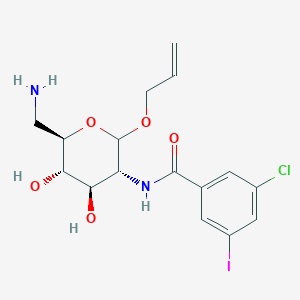
3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol is a chemical compound with the molecular formula C6H11F2NO It is known for its unique structure, which includes a cyclopropyl group and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol typically involves the reaction of cyclopropylamine with difluorinated intermediates. One common method includes the reaction of cyclopropylamine with 2,2-difluoropropanol under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Applications De Recherche Scientifique
3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl group and fluorine atoms can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2,2-difluoropropan-1-ol: This compound lacks the cyclopropyl group but shares the difluorinated structure.
Cyclopropylamine: This compound contains the cyclopropyl group but lacks the difluorinated structure.
Uniqueness
3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol is unique due to the combination of the cyclopropyl group and difluorinated structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C6H11F2NO |
|---|---|
Poids moléculaire |
151.15 g/mol |
Nom IUPAC |
3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C6H11F2NO/c7-6(8,3-10)5(9)4-1-2-4/h4-5,10H,1-3,9H2 |
Clé InChI |
YLTPDDYLADJIOU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C(CO)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B13569312.png)

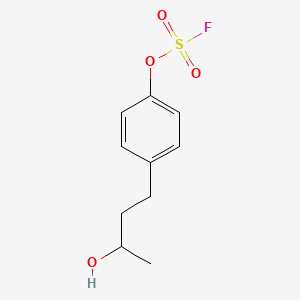

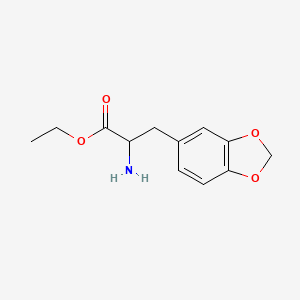
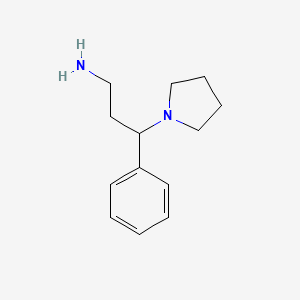
![5-{[Methyl(1-methylpyrrolidin-3-yl)amino]methyl}thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13569345.png)
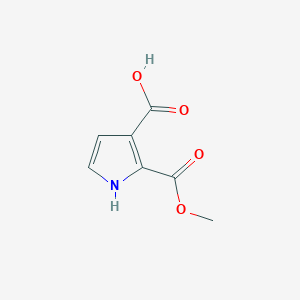

![1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13569361.png)
